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Compound of Interest

Compound Name: 2-(1H-Pyrrol-1-yl)aniline

Cat. No.: B1329540 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 2-(1H-pyrrol-1-yl)aniline, a molecule of interest for researchers, scientists, and

professionals in the field of drug development and materials science. This document presents a

detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, offering a foundational resource for its characterization and

application.

Executive Summary
2-(1H-Pyrrol-1-yl)aniline is a bifunctional aromatic compound featuring both a pyrrole and an

aniline moiety. Understanding its structural and electronic properties through spectroscopic

analysis is crucial for its utilization in the synthesis of more complex molecules, including

pharmaceuticals and functional materials. This guide summarizes the key spectroscopic

signatures of 2-(1H-pyrrol-1-yl)aniline, providing quantitative data in structured tables,

detailed experimental protocols for data acquisition, and a logical workflow for its spectroscopic

analysis.

Spectroscopic Data Summary
The following tables summarize the quantitative NMR, IR, and MS data for 2-(1H-pyrrol-1-
yl)aniline.
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Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

7.16-7.12 m - 2H, Ar-H

6.82 t 2.1 2H, Pyrrole-H

6.79-6.75 m - 2H, Ar-H

6.33 t 2.0 2H, Pyrrole-H

3.68 s - 2H, NH₂

Solvent: CDCl₃, Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

142.07 Ar-C

128.59 Ar-C

127.54 Ar-C

127.20 Ar-C

121.74 Pyrrole-C

118.43 Ar-C

116.13 Ar-C

109.42 Pyrrole-C

Solvent: CDCl₃, Frequency: 100 MHz[1]

Table 3: Infrared (IR) Spectroscopy Data
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Technique Absorption Bands (cm⁻¹) Source

FTIR (KBr Wafer)
Data not explicitly available in

search results

MAYBRIDGE CHEMICAL

COMPANY LTD.[2]

ATR-IR
Data not explicitly available in

search results
Bio-Rad Laboratories, Inc.[2]

Vapor Phase IR
Data not explicitly available in

search results
Sigma-Aldrich Co. LLC[2]

Table 4: Mass Spectrometry (MS) Data
Technique m/z Relative Intensity Assignment

HRMS (M+H)⁺ 159.0917 (Calculated) - C₁₀H₁₁N₂⁺

159.0916 (Found)

GC-MS 157 Top Peak [M-H]⁺ or fragment

158 2nd Highest [M]⁺

130 3rd Highest Fragment

Source for HRMS:[1], Source for GC-MS: NIST Mass Spectrometry Data Center[2]

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of 2-(1H-pyrrol-1-yl)aniline.

Instrumentation: A 400 MHz NMR spectrometer for ¹H NMR and a 100 MHz spectrometer for

¹³C NMR.

Sample Preparation: The sample of 2-(1H-pyrrol-1-yl)aniline was dissolved in deuterated

chloroform (CDCl₃).
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¹H NMR Spectroscopy Protocol:

A standard 5 mm NMR tube was used.

The prepared sample solution was transferred into the NMR tube.

The spectrometer was tuned and shimmed for the CDCl₃ solvent.

A standard one-pulse sequence was used to acquire the ¹H NMR spectrum.

The spectral data was processed, including Fourier transformation, phase correction, and

baseline correction. Chemical shifts were referenced to the residual solvent peak of CDCl₃ (δ

7.26 ppm).

¹³C NMR Spectroscopy Protocol:

The same sample and instrument were used as for ¹H NMR.

A proton-decoupled pulse sequence was employed to acquire the ¹³C NMR spectrum,

resulting in single lines for each unique carbon atom.

The data was processed similarly to the ¹H NMR spectrum. Chemical shifts were referenced

to the CDCl₃ solvent peak (δ 77.16 ppm).

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 2-(1H-pyrrol-1-yl)aniline.

Instrumentation:

For FTIR (KBr Wafer): A standard FTIR spectrometer.

For ATR-IR: A Bruker Tensor 27 FT-IR spectrometer with a DuraSamplIR II accessory.[2]

FTIR (KBr Wafer) Protocol:

A small amount of 2-(1H-pyrrol-1-yl)aniline was ground with dry potassium bromide (KBr)

powder in an agate mortar.
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The mixture was pressed into a thin, transparent pellet using a hydraulic press.

The KBr pellet was placed in the sample holder of the FTIR spectrometer.

The infrared spectrum was recorded over the standard mid-IR range (typically 4000-400

cm⁻¹).

Attenuated Total Reflectance (ATR)-IR Protocol:

A small amount of the solid sample was placed directly onto the ATR crystal (e.g., diamond

or zinc selenide).

Pressure was applied to ensure good contact between the sample and the crystal.

The infrared spectrum was recorded. The evanescent wave penetrates the sample, and the

resulting absorption spectrum is measured.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 2-(1H-pyrrol-1-
yl)aniline.

Instrumentation:

For HRMS: A high-resolution mass spectrometer.

For GC-MS: A gas chromatograph coupled to a mass spectrometer.

High-Resolution Mass Spectrometry (HRMS) Protocol:

The sample was introduced into the ion source of the mass spectrometer.

The molecule was ionized, typically using a soft ionization technique like electrospray

ionization (ESI) to observe the protonated molecular ion ([M+H]⁺).

The mass-to-charge ratio of the ions was measured with high accuracy to determine the

elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:
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A dilute solution of the sample was prepared in a volatile solvent.

The solution was injected into the gas chromatograph, where the compound was vaporized

and separated from any impurities on a capillary column.

The separated compound eluted from the GC column and entered the mass spectrometer's

ion source.

The molecules were ionized, typically by electron impact (EI), which causes fragmentation.

The mass spectrometer scanned a range of m/z values to detect the parent ion and its

fragment ions.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of 2-(1H-pyrrol-1-yl)aniline.
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Spectroscopic Analysis Workflow for 2-(1H-pyrrol-1-yl)aniline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1329540#spectroscopic-data-nmr-ir-ms-of-2-1h-
pyrrol-1-yl-aniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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